molecular formula C19H18ClN3O3 B11010735 N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010735
M. Wt: 371.8 g/mol
InChI Key: WOCDBSVVCOBVCG-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a 2-chlorophenyl group at position 1 and an acetylamino phenyl moiety at position 2. Its molecular formula is C₂₀H₁₉ClN₃O₃, with a molecular weight of 392.84 g/mol. The structural complexity of this compound, including the presence of electron-withdrawing (chlorophenyl) and electron-donating (acetylamino) groups, contributes to its unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-14-5-4-6-15(10-14)22-19(26)13-9-18(25)23(11-13)17-8-3-2-7-16(17)20/h2-8,10,13H,9,11H2,1H3,(H,21,24)(H,22,26)

InChI Key

WOCDBSVVCOBVCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Pyrrolidinone Core Formation

The 5-oxopyrrolidine-3-carboxylic acid scaffold is synthesized via cyclocondensation of γ-keto acids with primary amines. For example:

  • Step 1 : Reacting ethyl 4-chloroacetoacetate with 2-chlorobenzylamine in refluxing toluene forms 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (Yield: 68–72%).

  • Step 2 : Hydrolysis of the ester group using 6M HCl yields 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (Yield: 85–90%).

Amidation with 3-Aminophenylacetamide

The carboxylic acid intermediate is coupled with 3-aminophenylacetamide using carbodiimide reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Conditions : Room temperature, 12–18 hours under nitrogen atmosphere.

  • Yield : 62–67% after purification by silica gel chromatography.

Acetylation of the Aromatic Amine

The free amine on the phenyl group is acetylated using acetic anhydride:

  • Reagents : Acetic anhydride (2.5 eq), triethylamine (3 eq) in dichloromethane.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 89–93%.

Solid-Phase Peptide Synthesis (SPPS) for Scalable Production

Industrial-scale synthesis employs SPPS to improve yield and purity:

Resin Functionalization

  • Resin : Fmoc-Rink Amide MBHA resin (0.1 mmol/g loading).

  • Coupling : Fmoc-5-oxopyrrolidine-3-carboxylic acid is anchored using HATU/DIPEA in DMF (1 hour, 25°C).

Sequential Deprotection and Coupling

  • Deprotection : 25% piperidine in DMF removes Fmoc groups.

  • Coupling Steps :

    • 2-Chlorobenzylamine (3 eq) with HATU/HOAt (4 eq each).

    • 3-Aminophenylacetamide (3 eq) under similar conditions.

  • Cleavage : TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5) liberates the compound.

  • Purity : >95% after reverse-phase HPLC (C18 column, 20–80% acetonitrile gradient).

Stereoselective Synthesis for Enantiomeric Control

Patents disclose stereoselective routes to access (2S,3R)-configured derivatives:

Asymmetric Hydrogenation

  • Catalyst : Ru(BINAP)Cl₂ (0.5 mol%).

  • Substrate : N-Acetyl enamide intermediate dissolved in methanol.

  • Conditions : 50 psi H₂, 25°C, 6 hours.

  • Enantiomeric Excess : 98–99% ee.

Chiral Auxiliary Approach

  • Auxiliary : (S)-Oxazolidinone.

  • Key Step : Diastereoselective alkylation of the pyrrolidinone β-position with 2-chlorobenzyl bromide (Yield: 74%).

One-Pot Tandem Reactions for Rapid Assembly

Recent advances utilize tandem Ugi-Azide/cyclization reactions:

Reaction Components

  • Inputs :

    • Methyl levulinate (γ-keto ester).

    • 2-Chlorobenzylamine.

    • 3-Isocyanophenylacetamide.

    • Trimethylsilyl azide.

Protocol

  • Ugi-Azide Reaction : 24 hours, methanol, 25°C.

  • Acid-Mediated Cyclization : 10% HCl, reflux, 2 hours.

  • Yield : 78–85%.

  • Advantage : Avoids intermediate isolation, reducing purification steps.

Industrial-Scale Optimization and Green Chemistry

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Parameters :

    • Temperature: 120°C.

    • Pressure: 15 bar.

    • Residence Time: 8 minutes.

  • Throughput : 1.2 kg/day with 88% yield.

Solvent Recycling

  • System : Distillation-coupled crystallization.

  • Solvents Recovered : DMF (92%), dichloromethane (95%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃CO), 2.65–2.81 (m, 2H, CH₂CO), 3.42–3.55 (m, 1H, CH), 4.12–4.30 (m, 2H, NCH₂), 7.24–7.89 (m, 8H, ArH).

  • HRMS : m/z 385.8 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.4 min.

  • Impurities : <0.5% total by area.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Multi-Step Organic62–67%92–95%Moderate$$
Solid-Phase Synthesis70–75%>95%High$$$
Stereoselective Hydrogenation74%98% eeLow$$$$
One-Pot Tandem78–85%90–93%High$$

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Carboxamides

The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, leading to variations in activity and properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
N-[3-(Acetylamino)Phenyl]-1-(2-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxamide C₂₀H₁₉ClN₃O₃ 392.84 2-Chlorophenyl (position 1), 3-acetylamino phenyl (position 3) Investigated for bacterial fatty acid synthetase I (Bact inhA) inhibition
N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide C₁₇H₂₁ClN₂O₂ 320.81 Cyclohexyl (position 1), 3-chlorophenyl (position 3) No explicit activity data; structural simplification may reduce steric hindrance
1-(3-Chlorophenyl)-5-Oxo-N-(2-Oxo-2H-Chromen-6-Yl)Pyrrolidine-3-Carboxamide C₂₀H₁₅ClN₂O₄ 382.80 3-Chlorophenyl (position 1), coumarin-derived substituent (position 3) Enhanced π-π stacking potential due to coumarin; uncharacterized bioactivity
N-[4-(Acetylamino)Phenyl]-1-(6-Bromo-2H-Indazol-3-Yl)-5-Oxopyrrolidine-3-Carboxamide C₂₀H₁₈BrN₅O₃ 456.30 Bromoindazolyl (position 1), 4-acetylamino phenyl (position 3) Potential kinase inhibition (indazole motif); limited data
N-[3-(Acetylamino)Phenyl]-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide C₁₉H₂₄N₃O₃ 342.41 Cyclohexyl (position 1), 3-acetylamino phenyl (position 3) Synthon for bacterial target studies; reduced halogen interactions

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group in the target compound may enhance target binding via halogen bonding compared to the cyclohexyl analog .
  • The coumarin substituent in the chromenyl analog could improve solubility or fluorescence properties for imaging applications .

The bromoindazolyl group in introduces a heterocyclic moiety, which may confer kinase or protease inhibition activity.

Pharmacokinetic Considerations :

  • The cyclohexyl analog (320.81 g/mol) has a lower molecular weight than the target compound (392.84 g/mol), suggesting improved bioavailability .
  • The acetylsulfamoyl variant (C₂₀H₂₁N₃O₆S, 431.5 g/mol) in introduces sulfonamide functionality, likely enhancing metabolic stability but increasing hydrophilicity.

Research Findings and Limitations

  • Target Compound : Preliminary data suggest inhibitory activity against bacterial fatty acid synthetase I (Bact inhA), a critical enzyme in mycolic acid biosynthesis .
  • Gaps in Data: Most analogs lack detailed pharmacokinetic or toxicological profiles.
  • Synthetic Accessibility : The cyclohexyl analog is synthetically simpler but may lack the target specificity of halogenated derivatives.

Biological Activity

N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an acetylamino group and a chloro-substituted phenyl moiety. Its molecular formula is C16_{16}H15_{15}ClN2_{2}O2_{2}, and it has a CAS number of 1081117-14-7. The unique combination of these structural elements suggests interesting chemical reactivity and biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
  • Antitumor Properties : Initial evaluations suggest that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling or metabolism, leading to reduced cell growth or increased apoptosis in cancer cells.
  • Interaction with Biological Targets : Studies are ongoing to determine how this compound interacts with cellular receptors or proteins, which could elucidate its therapeutic potential.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-(4-fluorophenyl)-5-methyl-1H-pyrrole-3-carboxylic acidPyrrole ring, carboxylic acidFluorine substitution enhances reactivity
N-[4-(acetylamino)phenyl]acetamideAcetaminophen derivativeSimpler structure with analgesic properties
1-(2-chloro-4-methylphenyl)-5-methyl-1H-pyrroleChloro-substituted pyrroleFocus on antitumor activity

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Proliferation Inhibition : In vitro assays showed that the compound inhibited the proliferation of breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM.
  • Anti-inflammatory Testing : Inflammatory response assays indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.

Q & A

Q. What are the standard synthetic protocols for N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of substituted acrylamides or via Ugi-type multicomponent reactions under reflux conditions.
  • Step 2 : Introduction of the 2-chlorophenyl group at the 1-position of the pyrrolidine ring using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Step 3 : Functionalization at the 3-position with the 3-(acetylamino)phenyl group via amide coupling (e.g., HATU/DIPEA in DMF) . Purity optimization requires rigorous purification techniques:
  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Employ solvents like ethanol or acetonitrile to remove impurities .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and analytical methods is critical:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the 5-oxo group on pyrrolidine produces a distinct carbonyl peak at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C19_{19}H17_{17}ClN3_3O3_3: 370.0954) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or confirm solid-state packing interactions .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS for identification .
  • Pathway Analysis : Combine RNA-seq or proteomics (e.g., SILAC) to track downstream effects on apoptosis-related proteins like caspase-3 or Bcl-2 .
  • Inhibitor Studies : Co-treat with inhibitors of suspected pathways (e.g., PI3K/AKT inhibitors) to observe rescue effects in viability assays .
  • Molecular Docking : Predict binding to targets like EGFR or PARP using AutoDock Vina, guided by structural analogs (e.g., pyrrolidine derivatives with anti-cancer activity) .

Q. How can contradictory data on its solubility and bioavailability be resolved?

Contradictions often arise from solvent choice or assay conditions. Address this via:

  • Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and organic co-solvents (e.g., DMSO/PBS mixtures) using UV-Vis spectroscopy .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to measure apparent permeability (Papp_{app}) and identify efflux transporter involvement (e.g., P-gp inhibition with verapamil) .
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility without altering bioactivity .

Q. What computational methods are effective in predicting off-target interactions?

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to compare against known drug databases (e.g., ChEMBL) .
  • Machine Learning : Train models on Tox21 datasets to predict CYP450 inhibition or hERG channel binding risks .
  • Molecular Dynamics (MD) : Simulate binding stability to off-targets (e.g., serum albumin) over 100 ns trajectories in GROMACS .

Data Analysis & Optimization

Q. How should researchers design dose-response experiments to minimize variability in IC50_{50} values?

  • Cell Line Validation : Ensure consistent passage numbers and mycoplasma-free cultures.
  • Dose Range : Use 10-point serial dilutions (e.g., 0.1 nM–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Assay Normalization : Normalize viability data to DMSO-treated controls and apply nonlinear regression (four-parameter logistic model) in GraphPad Prism .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and confirm identical 1^1H NMR spectra across batches .
  • Biological Replicates : Perform triplicate experiments with cells from different donors or passages.
  • Reference Standards : Include a well-characterized analog (e.g., N-[3-(acetylamino)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide) as an internal activity benchmark .

Structural & Functional Insights

Q. How does the 2-chlorophenyl substituent influence target selectivity compared to other halogenated analogs?

  • Electron-Withdrawing Effects : The chloro group increases electrophilicity at the pyrrolidine ring, enhancing interactions with nucleophilic residues (e.g., cysteine in kinase active sites) .
  • Comparative SAR : Replace with 4-fluorophenyl or 3-bromophenyl groups and assess changes in IC50_{50} against kinase panels .
  • Crystallography : Co-crystallize with targets (e.g., EGFR) to visualize halogen bonding versus hydrophobic interactions .

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